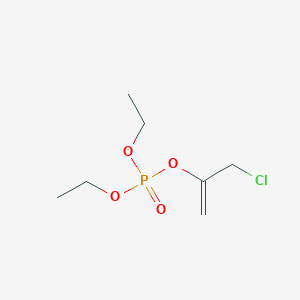
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester is an organic compound that belongs to the class of phosphoric acid esters This compound is characterized by the presence of a phosphate group bonded to a chloromethyl and an ethenyl group, along with two diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester typically involves the esterification of phosphoric acid with appropriate alcohols. One common method is the reaction of phosphoric acid with chloromethyl vinyl ether in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of phosphoric acid esters, including this compound, is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid and corresponding alcohols.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethenyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Addition: Reagents like hydrogen chloride or bromine.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl alcohol.
Substitution: Compounds where the chlorine atom is replaced by the nucleophile.
Addition: Halogenated derivatives of the original compound.
Scientific Research Applications
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphoric acid esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chloromethyl and ethenyl groups can undergo further chemical modifications, leading to the formation of active intermediates that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, diethyl ester: Lacks the chloromethyl and ethenyl groups, making it less reactive in certain chemical reactions.
Phosphoric acid, 1-(hydroxymethyl)ethenyl diethyl ester: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Phosphoric acid, 1-(bromomethyl)ethenyl diethyl ester: Similar structure but with a bromine atom, which affects its chemical properties and reactivity.
Uniqueness
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester is unique due to the presence of both chloromethyl and ethenyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
81431-81-4 |
|---|---|
Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
3-chloroprop-1-en-2-yl diethyl phosphate |
InChI |
InChI=1S/C7H14ClO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h3-6H2,1-2H3 |
InChI Key |
FVCATRWQEXWRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















